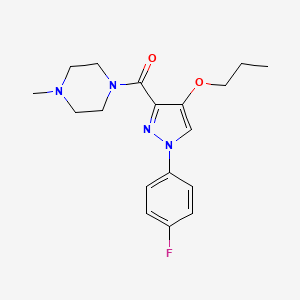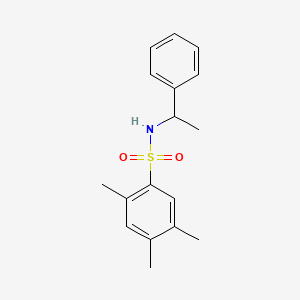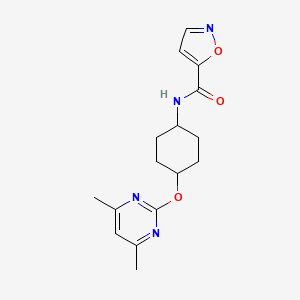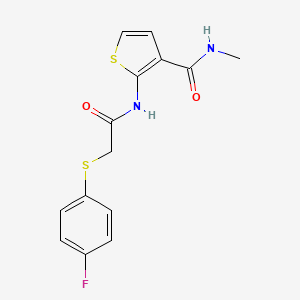
(R)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate, also known as S-2474, is a novel drug candidate that has been developed for the treatment of thrombotic disorders. Thrombotic disorders are a group of conditions that are characterized by the formation of blood clots, which can lead to serious health problems such as stroke, heart attack, and pulmonary embolism. S-2474 has been shown to have potent antithrombotic activity, and it is currently being studied in preclinical and clinical trials.
Scientific Research Applications
Environmental Fate and Biodegradation
Research into synthetic phenolic antioxidants (SPAs) and ethers like methyl tert-butyl ether (MTBE) sheds light on the environmental occurrence, fate, and biodegradation of chemically related compounds. SPAs, for instance, have been detected across various environmental matrices and have raised concerns regarding their potential for causing hepatic toxicity, endocrine disruption, and carcinogenicity due to their persistence and bioaccumulation (Runzeng Liu & S. Mabury, 2020). Similarly, MTBE's environmental impact has been extensively studied, highlighting the challenges and methodologies for addressing the biodegradation and remediation of persistent organic pollutants (P. Squillace et al., 1997; S. Thornton et al., 2020).
Analytical and Separation Technologies
The development of advanced analytical and separation techniques, such as hydrophilic interaction liquid chromatography (HILIC), plays a crucial role in the pharmaceutical and environmental monitoring of complex compounds (Erkmen Cem et al., 2021). These methodologies are vital for the qualitative and quantitative analysis of pharmaceuticals, environmental pollutants, and their metabolites, offering insights into the distribution, metabolism, and excretion of compounds like "(R)-tert-Butyl 1-nicotinoylpyrrolidin-3-ylcarbamate".
Drug Discovery and Pharmaceutical Applications
In drug discovery and pharmaceutical research, the analysis and modulation of biological activities of compounds are of paramount importance. Studies on terpenoids and their anti-cancer properties (Jin-jian Lu et al., 2012) and the pharmacodynamic properties of drugs (E M Sorkin & R C Heel, 1985) illustrate the complexity of assessing the efficacy and safety of pharmaceutical compounds. Such research underlines the importance of comprehensive studies to evaluate the therapeutic potential and side effect profiles of novel compounds.
Nanotechnology and Biomedical Engineering
The development of metal-decorated nanomaterials and their application in biology and medicine reflects the cutting-edge of research where compounds with complex structures may play a role. These studies explore the therapeutic effects of nanomaterials in medical science, including their antimicrobial activity and potential in treating various diseases (A. Yaqoob et al., 2020).
properties
IUPAC Name |
tert-butyl N-[(3R)-1-(pyridine-3-carbonyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-12-6-8-18(10-12)13(19)11-5-4-7-16-9-11/h4-5,7,9,12H,6,8,10H2,1-3H3,(H,17,20)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHVARFICBOIJJ-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2557268.png)
![Methyl (E)-4-[4-(dimethylcarbamoyl)-3-(2-methylpyrazol-3-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2557269.png)







![Ethyl 2-[[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2557281.png)

![N-[(4-Cyano-3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2557284.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2557286.png)
